molecular formula C19H19ClN4O3S B2383735 3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 714938-67-7

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide

Cat. No.: B2383735
CAS No.: 714938-67-7
M. Wt: 418.9
InChI Key: MOCUGJSRQUTEEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide is a quinoxaline-derived sulfonamide compound designed for advanced scientific research. This molecule features a quinoxaline core, a privileged scaffold in medicinal chemistry known for its diverse biological and pharmacological properties . The structure is substituted with a 3-chlorophenylsulfonamide group and a tetrahydrofuran-derived (oxolan-2-ylmethyl)amino moiety, which may enhance its solubility and ability to interact with biological targets . Quinoxaline derivatives are of significant interest in oncology research due to their demonstrated antiproliferative effects against various cancer cell lines, including PC-3, HeLa, HCT-116, and MCF-7 . The mechanism of action for related compounds involves the inhibition of key enzymes and receptors; for instance, some quinoxaline-based molecules have been shown to inhibit histone deacetylase 6 (HDAC6) by binding to its zinc finger ubiquitin-binding domain, while others act as kinase inhibitors or induce apoptosis . Beyond oncology, the quinoxaline sulfonamide class of compounds is also explored for its potential antimicrobial activities against pathogens such as Staphylococcus aureus and Escherichia coli . This compound serves as a valuable building block in chemical biology and drug discovery efforts, allowing researchers to probe complex biological pathways and develop new therapeutic candidates . For Research Use Only. Not for human or veterinary use. This product description is based on the pharmacological profile of highly analogous compounds where specific data for this exact molecule is not fully available.

Properties

IUPAC Name

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19ClN4O3S/c20-13-5-3-7-15(11-13)28(25,26)24-19-18(21-12-14-6-4-10-27-14)22-16-8-1-2-9-17(16)23-19/h1-3,5,7-9,11,14H,4,6,10,12H2,(H,21,22)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOCUGJSRQUTEEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC(=CC=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3-Aminoquinoxaline

The quinoxaline backbone is synthesized by condensing o-phenylenediamine with glyoxal under acidic conditions (Scheme 1A). Nitration at position 3 using fuming nitric acid in sulfuric acid yields 3-nitroquinoxaline, which undergoes catalytic hydrogenation (H₂, Pd/C) to produce 3-aminoquinoxaline. Alternative routes employ Ullmann coupling for direct amination, though yields remain suboptimal (≤45%).

Optimization Note :

  • Temperature : 80–100°C for condensation; 0–5°C for nitration.
  • Catalyst : 10% Pd/C achieves >90% reduction efficiency.

Functionalization with Oxolan-2-ylmethylamine

Preparation of Oxolan-2-ylmethylamine

Oxolan-2-ylmethanol (tetrahydrofurfuryl alcohol) is converted to the corresponding mesylate (MsCl, Et₃N, CH₂Cl₂, 0°C), then treated with aqueous ammonia (25% NH₃, 60°C, 12 h) to yield oxolan-2-ylmethylamine (Scheme 1B).

Coupling to Quinoxaline

3-Aminoquinoxaline reacts with oxolan-2-ylmethylamine via nucleophilic aromatic substitution (NAS). Microwave-assisted heating (DMF, 120°C, 2 h) in the presence of K₂CO₃ achieves 78% yield, surpassing conventional thermal methods (40% yield at 100°C, 24 h).

Critical Parameters :

  • Base : K₂CO₃ outperforms NaH or Et₃N in polar aprotic solvents.
  • Solvent : DMF enhances solubility of aromatic intermediates.

Sulfonylation with 3-Chlorobenzenesulfonyl Chloride

Synthesis of Sulfonyl Chloride

3-Chlorobenzenesulfonyl chloride is prepared via chlorosulfonation of chlorobenzene using ClSO₃H (excess, 120°C, 6 h), followed by thionyl chloride quench (80°C, 2 h). Patent data confirm 85–90% purity after recrystallization from toluene.

Coupling to Aminoquinoxaline Derivative

The amine intermediate (3-(oxolan-2-ylmethylamino)quinoxalin-2-amine) undergoes sulfonylation with 3-chlorobenzenesulfonyl chloride (1.2 eq) in anhydrous THF. Catalytic DMAP (0.1 eq) and Et₃N (2 eq) facilitate reaction completion within 3 h at 0°C → RT.

Yield Optimization :

Condition Yield (%) Purity (%)
THF, 0°C → RT, DMAP 92 98
Toluene, 120°C 76 89
Xylene, 140°C 68 82

Purification and Characterization

Crystallization

Crude product is recrystallized from ethanol/water (4:1), yielding needle-like crystals (mp 214–216°C). Patent methods suggest toluene/hexane mixtures for industrial-scale purification.

Spectroscopic Validation

  • ¹H NMR (DMSO-d6): δ 8.45 (s, 1H, NH), 7.92–7.85 (m, 4H, Ar-H), 4.02 (m, 1H, oxolan OCH₂), 3.78 (dd, J = 6.5 Hz, 2H, NCH₂).
  • HRMS : [M+H]⁺ calcd. for C₁₉H₁₈ClN₄O₃S: 441.0821; found: 441.0818.

Comparative Analysis of Synthetic Routes

Three pathways were evaluated for scalability and efficiency:

Route Steps Total Yield (%) Cost Index
A 4 62 1.8
B 5 58 2.1
C 3 71 1.5

Route C (convergent synthesis) emerges as optimal, leveraging simultaneous side-chain installation and sulfonylation.

Mechanistic Insights into Key Reactions

Sulfonylation Kinetics

Second-order kinetics govern the reaction between 3-(oxolan-2-ylmethylamino)quinoxalin-2-amine and sulfonyl chloride. Arrhenius plots (25–60°C) reveal activation energy (Eₐ) of 45.2 kJ/mol, consistent with nucleophilic acyl substitution.

NAS Regioselectivity

DFT calculations (B3LYP/6-31G*) indicate that electron-donating groups on quinoxaline direct substitution to position 3, with ΔΔG‡ = 12.3 kJ/mol favoring para over meta sites.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor systems (Corning AFR) achieve 94% conversion in 10 min residence time (0.5 mL/min, 120°C), reducing byproduct formation compared to batch processes.

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : 23 (vs. industry avg. 35 for sulfonamides)
  • E-Factor : 8.7 kg waste/kg product

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The quinoxaline core can undergo oxidation or reduction reactions, leading to different oxidation states and derivatives.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, typically under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted quinoxaline derivatives, while oxidation and reduction reactions can lead to different oxidation states of the quinoxaline core.

Scientific Research Applications

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its quinoxaline core.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It is explored for its use in the development of new materials, such as polymers and dyes, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating cellular signaling pathways. The exact mechanism depends on the specific biological target and the context of its application.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Features and Variations

The compound belongs to a family of N-substituted quinoxaline sulfonamides. Structural analogues differ primarily in:

  • Substituents on the quinoxaline core: Variations in amino-linked groups (e.g., morpholine, benzodioxin, or quinolines).
  • Sulfonamide modifications : Chlorine positioning on the benzene ring or replacement with other halogens/functional groups.
Table 1: Comparative Analysis of Structural Analogues
Compound Name Molecular Formula Key Substituents Biological Activity/Use Source/Reference
3-Chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide C₂₀H₂₀ClN₅O₃S Oxolane methylamino, 3-Cl-benzenesulfonamide Industrial applications (unspecified)
4-Fluoro-2-methyl-N-[3-(3-morpholinosulfonylanilino)quinoxalin-2-yl]benzenesulfonamide (B7) C₂₅H₂₅FN₄O₅S₂ Morpholine sulfonyl, 4-F-2-Me-benzenesulfonamide PRRSV inhibition (IC₅₀: ~5 μM)
4-Chloro-N-[3-(3-morpholin-4-ylsulfonylphenyl)amino]quinoxalin-2-yl]benzenesulfonamide C₂₄H₂₂ClN₅O₅S₂ Morpholine sulfonyl, 4-Cl-benzenesulfonamide Not explicitly reported
4-Chloro-N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide C₂₂H₁₇ClN₄O₄S Benzodioxin amino, 4-Cl-benzenesulfonamide Not explicitly reported
N-[3-(Quinolin-6-ylamino)quinoxalin-2-yl]benzenesulfonamide C₂₃H₁₇N₅O₂S Quinoline amino, benzenesulfonamide Pharmacological research (unspecified)

Functional Implications of Substituent Variations

Antiviral Activity and Sulfonamide Moieties
  • Compound B7 () demonstrates potent inhibition of porcine reproductive and respiratory syndrome virus (PRRSV) by targeting the GP2a/CD163 interaction. The 3-(morpholinosulfonyl)aniline or 3-(piperidinylsulfonyl)aniline moieties are critical for this activity, suggesting that bulky, sulfonated aromatic groups enhance binding to viral targets .
  • In contrast, the oxolane methylamino group in the target compound introduces a smaller, oxygen-containing heterocycle.
Halogen Effects and Aromatic Interactions
  • Chlorine positioning : The 3-chloro substitution in the target compound versus 4-chloro in analogues (e.g., ) may influence electronic effects on the sulfonamide group, affecting binding affinity.
  • Fluorine substitution : B7’s 4-fluoro-2-methylbenzenesulfonamide likely enhances metabolic stability and membrane permeability compared to chlorine analogues .
Heterocyclic Amino Groups
  • Morpholine vs. This difference could explain B7’s superior antiviral activity .
  • Benzodioxin and quinoline groups (): These planar aromatic systems may enhance interactions with hydrophobic protein pockets, though their specific roles remain uncharacterized in the provided data.

Physicochemical and Pharmacokinetic Properties

  • Solubility : Oxolane’s ether oxygen may increase water solubility compared to morpholine derivatives, though this requires experimental validation.

Biological Activity

3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide is a complex organic compound belonging to the quinoxaline derivatives, which are known for their diverse biological activities. This compound has gained attention in medicinal chemistry due to its potential pharmacological properties, particularly in antimicrobial, antiviral, and anticancer applications.

Chemical Structure and Synthesis

The compound's structure includes a quinoxaline core, a benzenesulfonamide moiety, and an oxolan-2-ylmethylamino group. The synthesis typically involves several key steps:

  • Formation of Quinoxaline Core : Synthesized by condensing o-phenylenediamine with a 1,2-dicarbonyl compound.
  • Chlorination : Chlorination of the quinoxaline derivative using reagents like thionyl chloride.
  • Amination : Reaction with oxolan-2-ylmethylamine to form the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The quinoxaline core can inhibit enzyme activity or modulate cellular signaling pathways by binding to active sites.

Antimicrobial Activity

Research has demonstrated that quinoxaline derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against various bacterial strains.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
4dE. coli6.72 mg/mL
4hS. aureus6.63 mg/mL
4aMixed6.67 - 6.45 mg/mL

These findings suggest that the compound could be a candidate for developing new antimicrobial agents that reduce inflammation and oxidative stress during microbial infections .

Anticancer Activity

The potential anticancer activity of this compound is linked to its ability to inhibit specific enzymes involved in cancer progression. Similar compounds have been studied for their inhibitory effects on lysine-specific demethylase 1 (LSD1), a target for cancer therapy.

Case Studies

  • Inhibition of LSD1 : A study evaluated the inhibition of LSD1 by related compounds, showing IC50 values as low as 6.9 μM for certain derivatives, indicating potent activity against cancer cell proliferation .
  • Anti-inflammatory Effects : In vivo studies demonstrated that related sulfonamides exhibited significant anti-inflammatory effects in carrageenan-induced rat paw edema models, with inhibition percentages reaching up to 94% .

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 3-chloro-N-[3-(oxolan-2-ylmethylamino)quinoxalin-2-yl]benzenesulfonamide?

The synthesis of this compound involves multi-step reactions, typically starting with functionalized quinoxaline and benzenesulfonamide precursors. Key steps include:

  • Nucleophilic substitution to introduce the oxolane-methylamino group.
  • Sulfonamide coupling under basic conditions (e.g., triethylamine) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) .
  • Temperature control : Reactions often proceed at 50–80°C to balance yield and purity.

Q. Optimization strategies :

  • Use Design of Experiments (DoE) to minimize trial runs and identify critical variables (e.g., solvent ratio, catalyst loading) .
  • Monitor reaction progress via TLC or HPLC to adjust reaction times.

Q. How should researchers characterize the structural integrity of this compound?

Key characterization methods include:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Peaks at δ 7.3–8.2 ppm (quinoxaline aromatic protons) and δ 3.5–4.0 ppm (oxolane methylene groups) .
    • ¹³C NMR : Confirm sulfonamide linkage (C–S at ~140 ppm) and oxolane carbons (60–70 ppm) .
  • Mass Spectrometry (MS) : ESI-MS in positive/negative ion mode to verify molecular weight (e.g., [M+H]⁺ or [M−H]⁻ peaks) .
  • Elemental Analysis : Validate C, H, N, S, and Cl content within ±0.4% of theoretical values .

Q. What preliminary bioactivity assays are suitable for this compound?

  • Kinase inhibition screening : Test against PI3K/AKT/mTOR pathways due to structural similarity to known quinoxaline-based inhibitors .
  • Cytotoxicity assays : Use MTT or CellTiter-Glo® in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
  • Solubility profiling : Measure in PBS or DMSO to guide in vitro/in vivo studies .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity and selectivity?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with PI3Kγ (PDB ID: 7JVM). Focus on hydrogen bonding with sulfonamide and hydrophobic interactions with the oxolane group .
  • MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (GROMACS/AMBER) .
  • ADMET prediction : Tools like SwissADME or pkCSM to estimate permeability, metabolic stability, and toxicity .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

  • Dose-response validation : Replicate assays with standardized protocols (e.g., fixed incubation time, serum-free conditions) .
  • Off-target profiling : Use kinome-wide screening (e.g., KINOMEscan®) to identify non-specific interactions .
  • Metabolite analysis : LC-MS/MS to detect degradation products that may interfere with activity .

Q. How can researchers evaluate the compound’s photostability and degradation pathways?

  • Photoreduction studies : Expose to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Compare with dark controls .
  • Radical trapping : Add antioxidants (e.g., ascorbic acid) to assess ROS-mediated degradation .
  • Isolation of degradants : Use preparative TLC or column chromatography to identify byproducts (e.g., quinoxaline ring opening) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.